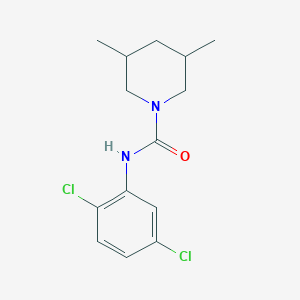
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
Phenacetin can be synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . The N - ( p -ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
The molecular weight of Phenacetin is 179.2157 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical and Chemical Properties Analysis
Phenacetin is a white crystalline odorless substance . It has a density of 1.24 g/cm^3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-19-14-7-5-13(6-8-14)16-15(18)17-9-11(2)20-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPOENEJLARDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5428874.png)
![4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5428881.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide](/img/structure/B5428900.png)
![5-amino-3-[(Z)-1-cyano-2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B5428907.png)
![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)
![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide](/img/structure/B5428940.png)
![Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5428956.png)

![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5428963.png)
